3-(4-Fluorophenyl)-5-oxo-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
3-(4-Fluorophenyl)-5-oxo-7-(2,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound characterized by its unique structural features. This compound contains a thieno[3,2-b]pyridine core, substituted with a 4-fluorophenyl group and a 2,4,5-trimethoxyphenyl group. The presence of these substituents imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-oxo-7-(2,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-oxo-7-(2,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities .
Scientific Research Applications
3-(4-Fluorophenyl)-5-oxo-7-(2,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-oxo-7-(2,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to tubulin, inhibiting microtubule polymerization, which is crucial for cell division. This mechanism is similar to that of other known anticancer agents .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamamide-tethered 1,2,3-triazole derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
N-(4-Fluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: Another compound with a similar structural motif and biological properties.
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-5-oxo-7-(2,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid lies in its specific combination of functional groups and the thieno[3,2-b]pyridine core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H20FNO6S |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-oxo-7-(2,4,5-trimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C23H20FNO6S/c1-29-15-10-17(31-3)16(30-2)8-13(15)14-9-18(26)25-20-19(11-4-6-12(24)7-5-11)22(23(27)28)32-21(14)20/h4-8,10,14H,9H2,1-3H3,(H,25,26)(H,27,28) |
InChI Key |
RLYJLJUNHXBAPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O)OC)OC |
Origin of Product |
United States |
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